molecular formula C24H27N3O3 B13824178 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide

Cat. No.: B13824178
M. Wt: 405.5 g/mol
InChI Key: GKDSQRIJIGRMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a phenoxy group, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide typically involves multiple steps, starting with the preparation of the indole and phenoxy intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-[2,4-dimethyl-6-(tetrahydro-2H-pyran-4-yl)phenoxy]-N’-[(E)-1H-indol-6-ylmethylene]acetohydrazide: Shares a similar core structure but differs in the substituents attached to the phenoxy and indole groups.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Contains an indole moiety and exhibits similar biological activities.

Uniqueness

The uniqueness of 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-11-17(2)24(21(12-16)19-6-9-29-10-7-19)30-15-23(28)27-26-14-18-3-4-20-5-8-25-22(20)13-18/h3-5,8,11-14,19,25H,6-7,9-10,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDSQRIJIGRMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCOCC2)OCC(=O)NN=CC3=CC4=C(C=C3)C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.